1-(2,2,3,3-Tetrafluoropropyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

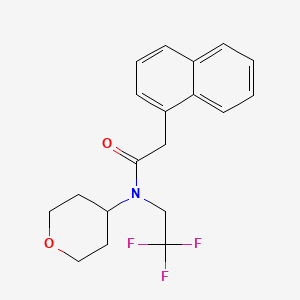

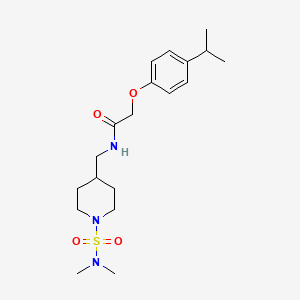

“1-(2,2,3,3-Tetrafluoropropyl)piperazine” is a chemical compound with the CAS Number: 23476-98-4 . It has a molecular weight of 200.18 . The IUPAC name for this compound is 1-(2,2,3,3-tetrafluoropropyl)piperazine .

Molecular Structure Analysis

The InChI code for “1-(2,2,3,3-Tetrafluoropropyl)piperazine” is 1S/C7H12F4N2/c8-6(9)7(10,11)5-13-3-1-12-2-4-13/h6,12H,1-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“1-(2,2,3,3-Tetrafluoropropyl)piperazine” is a liquid at room temperature .Applications De Recherche Scientifique

Therapeutic and Diagnostic Applications in Oncology

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a structural analogue potentially related in activity to 1-(2,2,3,3-Tetrafluoropropyl)piperazine, has been identified as a promising candidate for therapeutic and/or diagnostic applications in oncology. Modifications to reduce its lipophilicity, while maintaining or enhancing affinity for σ receptors, are under investigation for improved tumor targeting and minimal antiproliferative activity, highlighting its utility in cancer research and treatment (Abate et al., 2011).

Flame Retardant Applications

Research into the application of piperazine-phosphonates as flame retardants on cotton fabric has shown significant potential. The study of thermal decomposition reactions of treated fabrics provides insights into the effectiveness of these compounds in enhancing fire resistance, indicating a valuable application of piperazine derivatives in material science and safety technology (Nguyen et al., 2014).

Antimicrobial Activities

Novel 1,4-Disubstituted piperazines have been synthesized and evaluated for their antibacterial activities. This research highlights the importance of the piperazine moiety in the development of new antimicrobial agents, demonstrating its potential in addressing drug-resistant pathogenic bacterial strains (Shroff et al., 2022).

Central Pharmacological Activities

Piperazine derivatives are extensively researched for their central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects. This area of study underscores the versatility of piperazine derivatives in the development of central nervous system (CNS) drugs, with potential therapeutic benefits for various psychiatric and neurological disorders (Brito et al., 2018).

Antifungal Applications

Optically active antifungal azoles containing the piperazine moiety have shown significant activity against various fungal pathogens, offering a new approach to treating fungal infections with enhanced efficacy and selectivity. This research provides a foundation for the development of novel antifungal agents with the potential to improve patient outcomes in infectious disease management (Upadhayaya et al., 2004).

Drug Delivery and Sensor Applications

Studies involving heteroatom-doped fullerenes interacting with piperazine derivatives suggest potential applications in drug delivery and as sensor devices. These findings open new avenues for the use of piperazine compounds in medical applications, highlighting their role in the development of innovative diagnostic and therapeutic tools (Alver et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, H335 . The precautionary statements associated with the compound include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

1-(2,2,3,3-tetrafluoropropyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F4N2/c8-6(9)7(10,11)5-13-3-1-12-2-4-13/h6,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLYMOHYRZUZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,3,3-Tetrafluoropropyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2814809.png)

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2814812.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)

![1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-](/img/structure/B2814825.png)

![4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2814826.png)